molecular formula C7H3BrFNS B131731 2-Bromo-6-fluorobenzothiazole CAS No. 152937-04-7

2-Bromo-6-fluorobenzothiazole

Cat. No.: B131731
CAS No.: 152937-04-7
M. Wt: 232.07 g/mol
InChI Key: GIANOUBNTGQAID-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorobenzothiazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiazole ring.

Mechanism of Action

Pharmacokinetics

Based on its chemical structure, it is predicted to have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 2.3 to 3.26 , suggesting that it may have good bioavailability.

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and activity could be affected by factors such as temperature, light, and oxygen exposure.

Biochemical Analysis

Biochemical Properties

It is known that benzothiazole derivatives, to which 2-Bromo-6-fluorobenzothiazole belongs, have diverse biological activities such as antibacterial, fungicidal, and anticancer properties .

Cellular Effects

It is known that benzothiazole derivatives can inhibit photosynthetic electron transport in spinach chloroplasts . This suggests that this compound may also influence cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzothiazole derivatives can inhibit photosynthesis by binding to photosystem II . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that benzothiazole derivatives can exhibit long-term effects on cellular function . This suggests that this compound may also exhibit temporal changes in its effects, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that benzothiazole derivatives can exhibit toxic or adverse effects at high doses . This suggests that this compound may also exhibit dosage-dependent effects, potentially involving threshold effects, toxic effects at high doses, and other dosage-dependent phenomena.

Metabolic Pathways

It is known that benzothiazole derivatives can interact with various enzymes and cofactors . This suggests that this compound may also be involved in various metabolic pathways, potentially involving interactions with enzymes or cofactors, effects on metabolic flux, or changes in metabolite levels.

Transport and Distribution

It is known that benzothiazole derivatives can interact with various transporters or binding proteins . This suggests that this compound may also be transported and distributed within cells and tissues, potentially involving interactions with transporters or binding proteins, and effects on its localization or accumulation.

Subcellular Localization

It is known that benzothiazole derivatives can be localized to specific compartments or organelles . This suggests that this compound may also exhibit subcellular localization, potentially involving targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorobenzothiazole typically involves the bromination and fluorination of benzothiazole derivatives. One common method involves the reaction of 2-aminobenzenethiol with bromine and fluorine sources under controlled conditions. For example, the reaction of 2-aminobenzenethiol with bromine in the presence of a fluorinating agent can yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorobenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring. These derivatives are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-Bromo-6-fluorobenzothiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

    Biological Research: It is employed in the study of biological processes and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-chlorobenzothiazole: Similar in structure but with a chlorine atom instead of fluorine.

    2-Fluoro-6-bromobenzothiazole: Similar in structure but with the positions of bromine and fluorine atoms swapped.

    2-Amino-6-fluorobenzothiazole: Contains an amino group instead of a bromine atom.

Uniqueness

2-Bromo-6-fluorobenzothiazole is unique due to the presence of both bromine and fluorine atoms on the benzothiazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its unique reactivity and stability make it a valuable intermediate in synthetic chemistry and a useful tool in scientific research .

Properties

IUPAC Name

2-bromo-6-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIANOUBNTGQAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467512
Record name 2-Bromo-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152937-04-7
Record name 2-Bromo-6-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Slurry 2-amino-6-fluorobenzothiazole (0.255mol) in water (325mL), heat to reflux and add 48% hydrobromic acid (130mL). Maintain at reflux for 20 minutes, cool to 0° C. and add a solution of sodium nitrite (17.56g, 0.255mol) in water (90mL), maintaining a temperature of 0° C. Stir at 0° C. for 15 minutes and add by dropwise addition (while keeping cold) to a rapidly stirring mixture of copper (I) bromide (42.03g,0.293mol) in 48% hydrobromic acid (86mL) and water (225mL). Stir at room temperature for 20 minutes. Allow to stand overnight, extract into methylene chloride and dry (MgSO4). Evaporate the solvent in vacuo and purify by chromatography to give 2-bromo-6-fluorobenzothiazole.
Quantity
0.255 mol
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
17.56 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Name
copper (I) bromide
Quantity
42.03 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
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reactant
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Name
[Cu]Br
Quantity
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reactant
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
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Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

[(2-(6-Fluorobenzothiazolyl))carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester ##STR36## Slurry 2-amino-6-fluorobenzothiazole (0.255 mol) in water (325 mL), heat to reflux and add 48% hydrobromic acid (130 mL). Maintain at reflux for 20 minutes, cool to 0° C. and add a solution of sodium nitrite (17.56 g, 0.255 mol) in water (90 mL), maintaining a temperature of 0° C. Stir at 0° C. for 15 minutes and add by dropwise addition (while keeping cold) to a rapidly stirring mixture of copper (I) bromide (42.03 g,0.293 mol) in 48% hydrobromic acid (86 mL) and water (225 mL). Stir at room temperature for 20 minutes. Allow to stand overnight, extract into methylene chloride and dry (MgSO4). Evaporate the solvent in vacuo and purify by chromatography to give 2-bromo-6-fluorobenzothiazole.
[Compound]
Name
[(2-(6-Fluorobenzothiazolyl))carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.255 mol
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
17.56 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Name
copper (I) bromide
Quantity
42.03 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-6-fluorobenzothiazole
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